molecular formula C11H13N3O3 B12547051 Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- CAS No. 821776-60-7

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-

Cat. No.: B12547051
CAS No.: 821776-60-7
M. Wt: 235.24 g/mol
InChI Key: WXKFEMSWBYIYJN-UHFFFAOYSA-N
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Description

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group, a nitro group, and a methoxyethylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- typically involves multiple steps. One common approach is the nitration of benzonitrile to introduce the nitro group, followed by the substitution of the amino group with a methoxyethylmethylamino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- may involve large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxyethylmethylamino group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted benzonitrile, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

    2-Methoxy-5-methylbenzonitrile: Similar structure but lacks the nitro and methoxyethylmethylamino groups.

    4-(2-Fluorophenoxy)benzonitrile: Contains a fluorophenoxy group instead of the methoxyethylmethylamino group.

Uniqueness: Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and nitrile groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

821776-60-7

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

5-[2-methoxyethyl(methyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C11H13N3O3/c1-13(5-6-17-2)10-3-4-11(14(15)16)9(7-10)8-12/h3-4,7H,5-6H2,1-2H3

InChI Key

WXKFEMSWBYIYJN-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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